Silanamine, 1,1,1-trichloro-N,N-bis[tris(1-methylethoxy)silyl]-
Overview
Description
Silanamine, 1,1,1-trichloro-N,N-bis[tris(1-methylethoxy)silyl]-: is a chemical compound with the molecular formula C18H42Cl3NO6Si3. It is known for its unique structure, which includes three chlorine atoms and multiple silyl groups. This compound is often used in various industrial and scientific applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silanamine, 1,1,1-trichloro-N,N-bis[tris(1-methylethoxy)silyl]- typically involves the reaction of trichlorosilane with tris(1-methylethoxy)silane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves careful control of temperature, pressure, and reactant concentrations to ensure high purity and yield. The final product is often purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: Silanamine, 1,1,1-trichloro-N,N-bis[tris(1-methylethoxy)silyl]- can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The compound can react with water to form silanols and hydrochloric acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or aryl halides are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Substituted silanamines.
Oxidation Reactions: Oxidized silanamine derivatives.
Reduction Reactions: Reduced silanamine derivatives.
Hydrolysis: Silanols and hydrochloric acid.
Scientific Research Applications
Chemistry: Silanamine, 1,1,1-trichloro-N,N-bis[tris(1-methylethoxy)silyl]- is used as a precursor in the synthesis of various organosilicon compounds. It is also used in the development of new materials with unique properties.
Biology and Medicine: In biological research, this compound is used to study the interactions between silicon-based compounds and biological systems
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants. It is also used in the manufacture of electronic components and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Silanamine, 1,1,1-trichloro-N,N-bis[tris(1-methylethoxy)silyl]- involves its interaction with various molecular targets. The chlorine atoms and silyl groups can form bonds with other molecules, leading to the formation of new compounds. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
- Silanamine, 1,1,1-trichloro-N,N-bis[tris(1-methylethoxy)silyl]-
- Silanamine, 1,1,1-trichloro-N,N-bis[tris(1-methylethoxy)silyl]-
Uniqueness: Silanamine, 1,1,1-trichloro-N,N-bis[tris(1-methylethoxy)silyl]- is unique due to its specific arrangement of chlorine atoms and silyl groups. This structure imparts distinctive chemical properties, making it valuable in various applications. Compared to other similar compounds, it offers a balance of reactivity and stability, which is advantageous in both research and industrial settings.
Properties
IUPAC Name |
2-[di(propan-2-yloxy)-[trichlorosilyl-tri(propan-2-yloxy)silylamino]silyl]oxypropane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H42Cl3NO6Si3/c1-13(2)23-30(24-14(3)4,25-15(5)6)22(29(19,20)21)31(26-16(7)8,27-17(9)10)28-18(11)12/h13-18H,1-12H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJRZOOTKJBLRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[Si](N([Si](OC(C)C)(OC(C)C)OC(C)C)[Si](Cl)(Cl)Cl)(OC(C)C)OC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H42Cl3NO6Si3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80824584 | |
Record name | 1,1,1-Trichloro-N,N-bis{tris[(propan-2-yl)oxy]silyl}silanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80824584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
559.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
758-53-2 | |
Record name | 1,1,1-Trichloro-N,N-bis{tris[(propan-2-yl)oxy]silyl}silanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80824584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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